N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide, also known as CSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. CSPB is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Wirkmechanismus
N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide acts as a potent and selective antagonist of the TRPV1 channel, which is involved in pain sensation and inflammation. By blocking the activity of the TRPV1 channel, this compound can reduce pain sensation and inflammation, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, this compound has been shown to reduce neuronal excitability and modulate synaptic plasticity, making it a potential target for the treatment of neurological disorders such as epilepsy and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide is its potent and selective activity against the TRPV1 channel, which makes it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug candidate. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is the development of new painkillers and anti-inflammatory drugs based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in the treatment of neurological disorders such as epilepsy and chronic pain. Finally, the development of new formulations and delivery systems for this compound could help to overcome its limited solubility in water and improve its efficacy in vivo.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 4-aminobenzenesulfonyl chloride with cyclohexylamine in the presence of pyrrolidine as a catalyst. The resulting product is then purified through recrystallization to obtain this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. In neuroscience, this compound has been shown to modulate the activity of TRPV1 channels, which are involved in pain sensation and inflammation, making it a potential target for the treatment of chronic pain and neuroinflammation.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)23(21,22)19-12-4-5-13-19/h8-11,15H,1-7,12-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTLXBAGPSPXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.